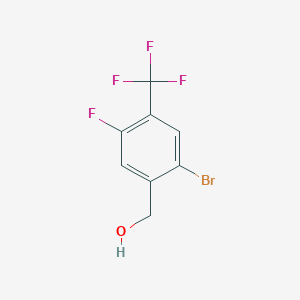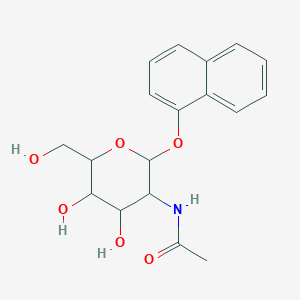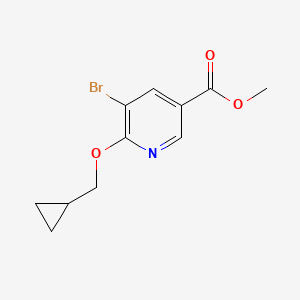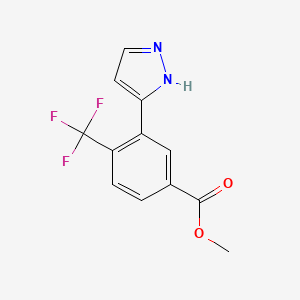
Chromatide(TM) texas red(R)-5-dutp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromatide™ texas red®-5-dutp is a fluorescent nucleotide analog used extensively in molecular biology and biochemistry. This compound is particularly valuable for labeling DNA, enabling researchers to visualize and track genetic material in various experimental contexts. The texas red® dye is known for its bright red fluorescence, making it an excellent choice for applications requiring high sensitivity and specificity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chromatide™ texas red®-5-dutp involves the conjugation of the texas red® dye to deoxyuridine triphosphate (dUTP). The process typically includes the following steps:
Activation of Texas Red® Dye: The dye is activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation to dUTP: The activated dye is then reacted with dUTP in the presence of a catalyst, often a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.
Industrial Production Methods
Industrial production of Chromatide™ texas red®-5-dutp follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Large-scale Synthesis: Utilizing automated synthesizers to handle large volumes of reagents.
Purification: Employing high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Quality Control: Rigorous testing to confirm the chemical structure and fluorescence properties.
Análisis De Reacciones Químicas
Types of Reactions
Chromatide™ texas red®-5-dutp primarily undergoes substitution reactions due to the presence of reactive functional groups on the texas red® dye and the nucleotide.
Substitution Reactions: The dye can be substituted onto various nucleotides or other biomolecules.
Hydrolysis: Under certain conditions, the ester bonds in the compound can be hydrolyzed.
Common Reagents and Conditions
Reagents: NHS, EDC, dUTP, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH.
Major Products
The primary product of these reactions is the labeled nucleotide, Chromatide™ texas red®-5-dutp, which can be incorporated into DNA strands during synthesis or amplification processes.
Aplicaciones Científicas De Investigación
Chromatide™ texas red®-5-dutp is widely used in various scientific research fields:
Chemistry: Used in the synthesis of labeled oligonucleotides for studying DNA interactions and structures.
Biology: Essential for fluorescence in situ hybridization (FISH) techniques to detect specific DNA sequences in cells and tissues.
Medicine: Applied in diagnostic assays to identify genetic mutations and chromosomal abnormalities.
Industry: Utilized in the development of biosensors and diagnostic kits.
Comparación Con Compuestos Similares
Chromatide™ texas red®-5-dutp is unique due to its specific fluorescence properties and stability. Similar compounds include:
Fluorescein-dUTP: Emits green fluorescence, used for similar applications but with different excitation/emission properties.
Cy3-dUTP: Another red-fluorescent nucleotide, but with different spectral characteristics.
Alexa Fluor 488-dUTP: Emits green fluorescence, known for its high photostability.
Chromatide™ texas red®-5-dutp stands out due to its bright red fluorescence and compatibility with various detection systems, making it a preferred choice for many researchers.
Propiedades
Fórmula molecular |
C43H46N5O20P3S2 |
|---|---|
Peso molecular |
1109.9 g/mol |
Nombre IUPAC |
5-[3-[1-[4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C43H46N5O20P3S2/c49-33-21-36(65-34(33)23-64-70(55,56)68-71(57,58)67-69(52,53)54)48-22-26(42(50)45-43(48)51)6-1-13-44-72(59,60)27-11-12-28(35(20-27)73(61,62)63)37-31-18-24-7-2-14-46-16-4-9-29(38(24)46)40(31)66-41-30-10-5-17-47-15-3-8-25(39(30)47)19-32(37)41/h11-12,18-20,22,33-34,36,44,49H,2-5,7-10,13-17,21,23H2,(H5-,45,50,51,52,53,54,55,56,57,58,61,62,63) |
Clave InChI |
IBVCSSOEYUMRLC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCC#CC9=CN(C(=O)NC9=O)C1CC(C(O1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)S(=O)(=O)[O-])CCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)

![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)







![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)
